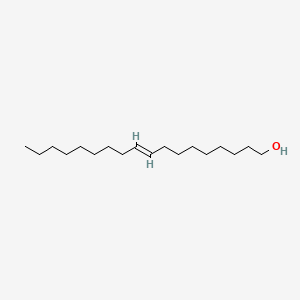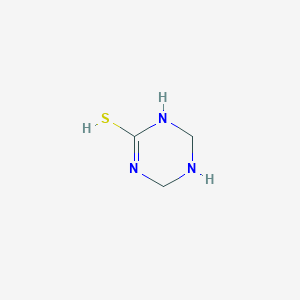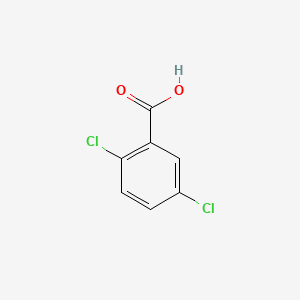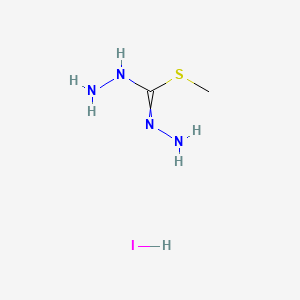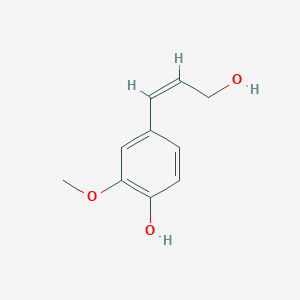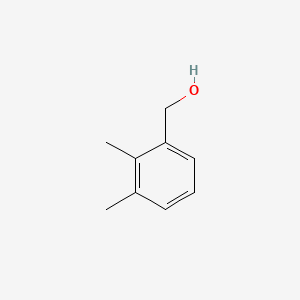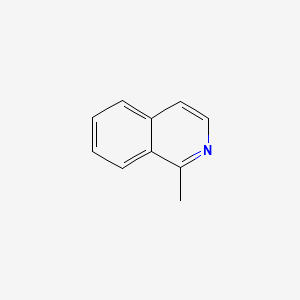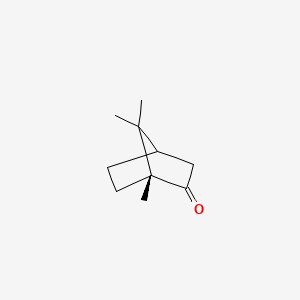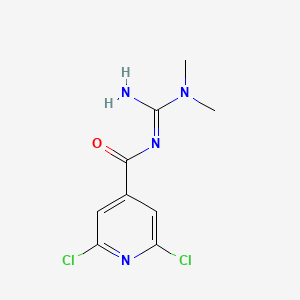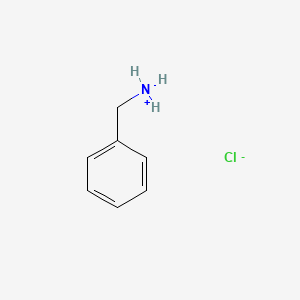
benzylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylazanium;chloride, also known as benzylammonium chloride, is a quaternary ammonium compound. It is an organic salt that is widely used for its antimicrobial properties. This compound is commonly found in various consumer products, including disinfectants, antiseptics, and preservatives.
準備方法
Synthetic Routes and Reaction Conditions
Benzylazanium;chloride can be synthesized through the reaction of benzylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where benzylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is stirred at room temperature until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of hydrochloric acid to a solution of benzylamine in water, followed by crystallization and purification steps to obtain the final product. The industrial production methods are optimized for high yield and purity.
化学反応の分析
Types of Reactions
Benzylazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine oxide.
Reduction: It can be reduced to benzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Benzylamine oxide.
Reduction: Benzylamine.
Substitution: Various substituted benzylammonium compounds depending on the nucleophile used.
科学的研究の応用
Benzylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed as a preservative in biological samples and reagents due to its antimicrobial properties.
Medicine: It is used in pharmaceutical formulations as a preservative and antimicrobial agent.
Industry: It is utilized in the formulation of disinfectants, antiseptics, and cleaning agents.
作用機序
The antimicrobial action of benzylazanium;chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
類似化合物との比較
Benzylazanium;chloride is similar to other quaternary ammonium compounds, such as:
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
What sets this compound apart is its specific structure, which includes a benzyl group. This structural feature imparts unique properties, such as enhanced antimicrobial activity and solubility in both aqueous and organic solvents. Additionally, the presence of the benzyl group allows for various chemical modifications, making it a versatile compound in different applications.
特性
IUPAC Name |
benzylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3287-99-8 |
Source


|
| Record name | Benzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
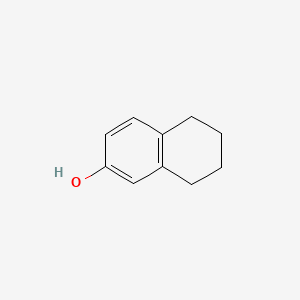

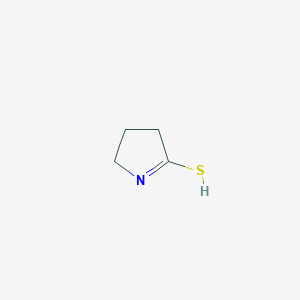
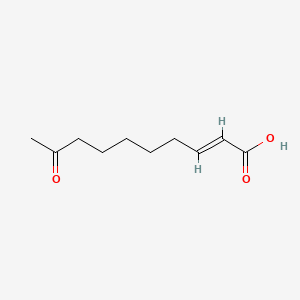
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)
